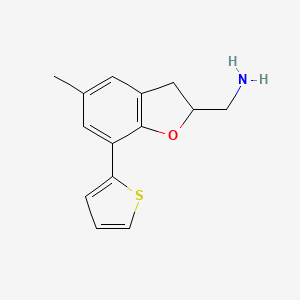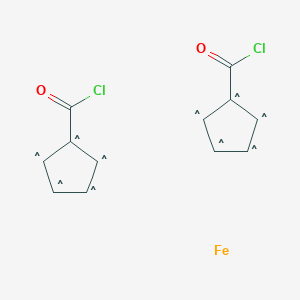
Chlorocarbonyl ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorocarbonyl ferrocene is an organometallic compound that features a ferrocene moiety bonded to a chlorocarbonyl group Ferrocene itself is a well-known metallocene with a sandwich structure, where an iron atom is sandwiched between two cyclopentadienyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorocarbonyl ferrocene can be synthesized through various methods. One common approach involves the reaction of ferrocene with phosgene (carbonyl chloride) in the presence of a Lewis acid catalyst. The reaction typically proceeds as follows: [ \text{Fe(C}_5\text{H}_5\text{)}_2 + \text{COCl}_2 \rightarrow \text{Fe(C}_5\text{H}_5\text{)(COCl)} + \text{HCl} ]
The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product, this compound, can be purified by recrystallization or column chromatography.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other ferrocene derivatives, the synthesis methods used in research laboratories can be scaled up for industrial purposes. The key considerations for industrial production include the availability of starting materials, reaction scalability, and purification efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Chlorocarbonyl ferrocene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The ferrocene moiety can undergo oxidation to form ferricenium ions, while the chlorocarbonyl group can be reduced to form different functional groups.
Coordination Reactions: this compound can coordinate with metal ions to form metal complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Oxidation and Reduction: Oxidizing agents like ferric chloride or reducing agents like sodium borohydride can be used.
Coordination Reactions: Metal salts such as palladium chloride or platinum chloride are used to form metal complexes.
Major Products Formed
Substitution Reactions: Products include ferrocene derivatives with various functional groups replacing the chlorocarbonyl group.
Oxidation and Reduction: Products include ferricenium ions or reduced ferrocene derivatives.
Coordination Reactions: Products include metal complexes with ferrocene ligands.
Aplicaciones Científicas De Investigación
Chlorocarbonyl ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various ferrocene derivatives and metal complexes.
Mecanismo De Acción
The mechanism of action of chlorocarbonyl ferrocene involves its ability to undergo redox reactions and form coordination complexes. The ferrocene moiety can donate or accept electrons, making it a versatile redox-active compound. The chlorocarbonyl group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives. These properties enable this compound to interact with biological molecules and metal ions, leading to its diverse applications in research and industry .
Comparación Con Compuestos Similares
Chlorocarbonyl ferrocene can be compared with other ferrocene derivatives, such as acetylferrocene and ferrocenyl thiazoles:
Acetylferrocene: Similar to this compound, acetylferrocene features a functional group attached to the ferrocene moiety.
Ferrocenyl Thiazoles: These compounds combine the ferrocene moiety with a thiazole ring, offering unique biological activities.
List of Similar Compounds
- Acetylferrocene
- Ferrocenyl thiazoles
- Ferrocenyl chalcones
- Ferrocenyl Schiff bases
This compound stands out due to its unique combination of redox activity and reactivity towards nucleophiles, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H8Cl2FeO2 |
|---|---|
Peso molecular |
310.94 g/mol |
InChI |
InChI=1S/2C6H4ClO.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4H; |
Clave InChI |
DPPPVFXCFVGRTG-UHFFFAOYSA-N |
SMILES canónico |
[CH]1[CH][CH][C]([CH]1)C(=O)Cl.[CH]1[CH][CH][C]([CH]1)C(=O)Cl.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
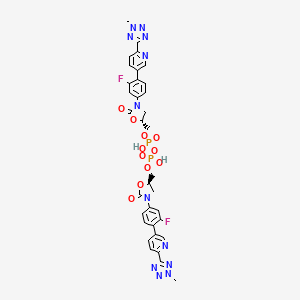
![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
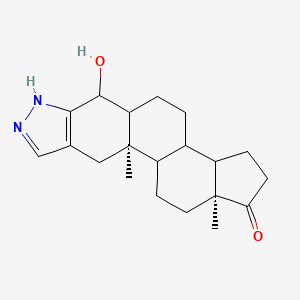
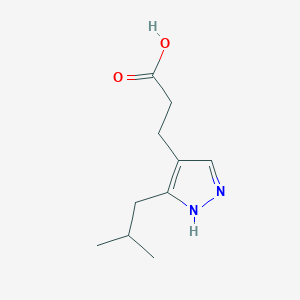
![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)
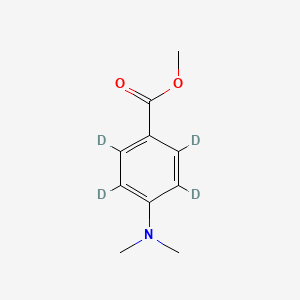
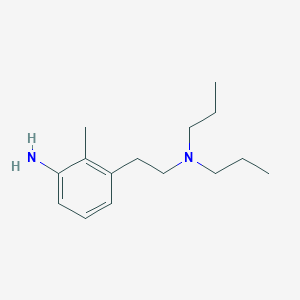
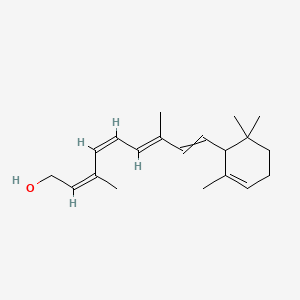
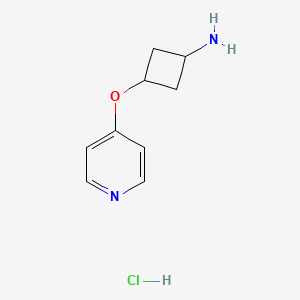
![trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13445431.png)
